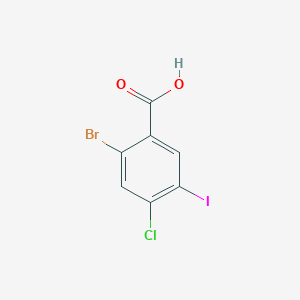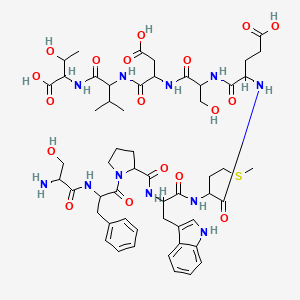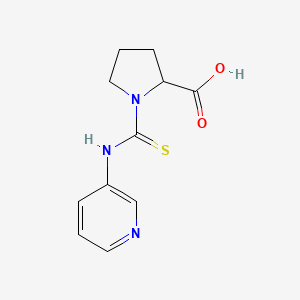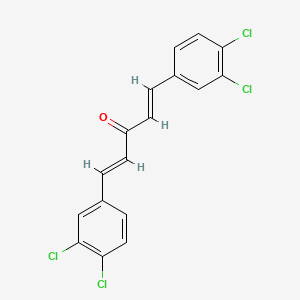
Biotin-dooa hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-dooa hydrochloride involves the conjugation of biotin with a linker molecule. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an active ester.
Linker Conjugation: The activated biotin is then reacted with a linker molecule, such as 3,6-dioxa-8-octaneamine, under mild conditions to form the biotinylated linker.
Hydrochloride Formation: The final product is obtained by converting the biotinylated linker into its hydrochloride salt form.
Industrial Production Methods
Industrial production of Biotin-dooa hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and linker molecules are synthesized and purified.
Automated Synthesis Platforms: Automated systems, such as the Synple Automated Synthesis Platform, are used to streamline the biotin tagging process.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-dooa hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The terminal amino group of the linker can participate in nucleophilic substitution reactions.
Conjugation Reactions: The biotin moiety can be conjugated to proteins or other molecules through amide bond formation.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the biotin and linker molecules.
Major Products Formed
The major products formed from these reactions include biotinylated proteins and other biotin-conjugated molecules, which are used in various biochemical assays and applications .
Applications De Recherche Scientifique
Biotin-dooa hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a biotinylation reagent for labeling molecules.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the capture and enrichment of biotinylated targets.
Medicine: Employed in diagnostic assays and therapeutic research to study disease mechanisms and develop targeted treatments.
Industry: Used in the production of biotinylated products for various industrial applications.
Mécanisme D'action
Biotin-dooa hydrochloride exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin, allowing for the capture and enrichment of biotinylated targets. This interaction is widely used in biochemical assays to study molecular interactions and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-SS-tyramide: Another biotinylation reagent used for labeling molecules.
Biotin-AEEA-tyramide: Similar to Biotin-dooa hydrochloride but with a different linker structure.
Azide-PEG3-biotin conjugate: Used for biotinylation through click chemistry reactions.
Uniqueness
Biotin-dooa hydrochloride is unique due to its specific linker structure, which provides flexibility and stability in biotinylation reactions. This makes it particularly suitable for applications requiring efficient and stable biotinylation .
Propriétés
Formule moléculaire |
C16H31ClN4O4S |
|---|---|
Poids moléculaire |
411.0 g/mol |
Nom IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C16H30N4O4S.ClH/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15;/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22);1H |
Clé InChI |
UNQYTGLJZONNBD-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)


![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)


